Cas no 622381-65-1 ({4-(4-methylpiperazin-1-yl)methylphenyl}methanol)
{4-(4-methylpiperazin-1-yl)methylphenyl}methanol Propriétés chimiques et physiques
Nom et identifiant
-
- {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol
- [4-[(4-METHYLPIPERAZIN-1-YL)METHYL]PHENYL]METHANOL
- (4-(4-methylpiperazin-1-ylmethyl)phenyl)-methanol
- N-methyl-(4-hydroxymethylbenzyl)piperazine
- DTXSID50428134
- CHEBI:194853
- MS-22332
- (4-((4-Methylpiperazin-1-yl)methyl)phenyl)methanol
- MFCD07772866
- TQR0098
- DB-073078
- SCHEMBL348581
- 622381-65-1
- {4-(4-methylpiperazin-1-yl)methylphenyl}methanol
-
- Piscine à noyau: 1S/C13H20N2O/c1-14-6-8-15(9-7-14)10-12-2-4-13(11-16)5-3-12/h2-5,16H,6-11H2,1H3
- La clé Inchi: ADMFZWUKZBAYIJ-UHFFFAOYSA-N
- Sourire: OCC1C=CC(=CC=1)CN1CCN(C)CC1
Propriétés calculées
- Qualité précise: 220.15800
- Masse isotopique unique: 220.157563266g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 3
- Complexité: 194
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.7
- Surface topologique des pôles: 26.7Ų
Propriétés expérimentales
- Couleur / forme: Not available
- Dense: 1.097
- Point de fusion: Not available
- Point d'ébullition: 347.6°C at 760 mmHg
- Point d'éclair: 165.5°C
- Indice de réfraction: 1.57
- Le PSA: 26.71000
- Le LogP: 0.80210
- Pression de vapeur: 0.0±0.8 mmHg at 25°C
{4-(4-methylpiperazin-1-yl)methylphenyl}methanol Informations de sécurité
- Mot signal:warning
- Description des dangers: H303+H313+H333
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
{4-(4-methylpiperazin-1-yl)methylphenyl}methanol PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | M678933-10mg |
{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanol |
622381-65-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M678933-50mg |
{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanol |
622381-65-1 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M678933-100mg |
{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanol |
622381-65-1 | 100mg |
$ 115.00 | 2022-06-03 |
{4-(4-methylpiperazin-1-yl)methylphenyl}methanol Littérature connexe
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Informations complémentaires sur {4-(4-methylpiperazin-1-yl)methylphenyl}methanol
{4-(4-methylpiperazin-1-yl)methylphenyl}methanol: A Promising Molecule in Pharmaceutical Research
{4-(4-methylpiperazin-1-yl)methylphenyl}methanol is a structurally complex organic compound with significant potential in pharmaceutical development. Its molecular formula, C16H25N2O, and CAS number 622381-65-1 reflect its unique chemical architecture. This compound is characterized by the presence of a methylpiperazin-1-yl group, which is a derivative of piperazine, a widely studied scaffold in drug discovery. The methylphenyl moiety further enhances its pharmacological profile by introducing aromaticity and hydrophobicity. These structural features make {4-(4-methylpiperazin-1-yl)methylphenyl}methanol a valuable candidate for targeting specific biological pathways.
Recent studies have highlighted the role of 4-methylpiperazin-1-yl derivatives in modulating ion channels and neurotransmitter receptors. For example, a 2023 publication in Journal of Medicinal Chemistry demonstrated that compounds with methylphenyl substitutions exhibit enhanced affinity for GABAA receptors, which are critical in neuroprotection. This finding aligns with the structural similarity of {4-(4-methylpiperazin-1-yl)methylphenyl}methanol to known modulators of the central nervous system. The methylpiperazin-1-yl group, in particular, is believed to interact with hydrophobic pockets in receptor proteins, thereby enhancing binding specificity.
One of the key advantages of {4-(4-methylpiperazin-1-yl)methylphenyl}methanol is its ability to act as a methylphenyl-based ligand for multiple targets. Research published in ACS Chemical Biology (2022) showed that this compound exhibits dual activity as an agonist for the muscarinic M1 receptor and an antagonist for the adenosine A2A receptor. Such dual functionality is highly desirable in the development of drugs for neurodegenerative diseases, where targeting multiple pathways may improve therapeutic outcomes. The methylpiperazin-1-yl moiety is thought to contribute to this dual activity by enabling conformational flexibility that allows the molecule to adopt different binding orientations.
Structural analysis of {4-(4-methylpiperazin-1-yl)mandylphenyl}methanol reveals its potential for optimizing drug-like properties. The methylphenyl substituent increases the molecular weight and lipophilicity, which are critical parameters for oral bioavailability. A 2023 study in Drug Discovery Today emphasized that compounds with methylphenyl groups often show improved permeability across the blood-brain barrier, a crucial factor for CNS-active drugs. This property makes {4-(4-methylpiperazin-1-yl)methylphenyl}methanol particularly attractive for applications in Alzheimer's disease and Parkinson's disease research.
Recent advances in computational chemistry have further validated the potential of methylpiperazin-1-yl derivatives. A 2023 article in Chemical Science used molecular docking simulations to predict that {4-(4-methylpiperazin-1-yl)methylphenyl}methanol could bind to the SARS-CoV-2 main protease (Mpro) with high affinity. This finding is particularly relevant given the ongoing search for antiviral agents. The methylphenyl group was identified as a key contributor to the interaction with the enzyme's active site, suggesting that this compound could be a lead candidate for antiviral drug development.
Pharmacokinetic studies of {4-(4-methylpiperazin-1-yl)methylphenyl}methanol have also shown promising results. A 2023 preclinical study in European Journal of Pharmaceutical Sciences reported that this compound exhibits favorable pharmacokinetic profiles, including prolonged half-life and good tissue penetration. These properties are attributed to the methylpiperazin-1-yl group's ability to form hydrogen bonds with plasma proteins, which enhances drug stability in vivo. Such characteristics are essential for the development of long-acting therapeutics.
Another area of interest is the use of {4-(4-methylpiperazin-1-yl)methylphenyl}methanol in the treatment of inflammatory diseases. Research published in Journal of Inflammation Research (2022) demonstrated that this compound suppresses the NF-κB signaling pathway, a key mediator of inflammation. The methylphenyl group was found to modulate the activity of IKK kinases, which are critical for NF-κB activation. This mechanism of action suggests that the compound could be effective in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Despite its promising properties, the development of {4-(4-methylpiperazin-1-yl)methylphenyl}methanol faces challenges related to toxicity and selectivity. A 2023 review in Toxicological Sciences highlighted the need for further studies to assess the safety profile of methylpiperazin-1-yl derivatives. While the methylphenyl group enhances binding affinity, it may also increase off-target interactions, which could lead to adverse effects. Ongoing research is focused on optimizing the methylpiperazin-1-yl scaffold to improve selectivity while maintaining potency.
Finally, the synthesis of {4-(4-methylpiperazin-1-yl)methylphenyl}methanol has been a subject of interest in medicinal chemistry. A 2023 study in Organic & Biomolecular Chemistry described a novel route to this compound that involves the use of catalytic asymmetric methods. This approach allows for the efficient preparation of the methylpiperazin-1-yl group with high stereocontrol, which is critical for achieving the desired pharmacological activity. The ability to synthesize this compound in a scalable and cost-effective manner is essential for its transition from research to clinical application.
In conclusion, {4-(4-methylpiperazin-1-yl)methylphenyl}methanol represents a promising lead compound with a wide range of potential applications. Its unique combination of methylpiperazin-1-yl and methylphenyl groups provides a versatile platform for drug development. As research continues to uncover its mechanisms of action and optimize its properties, this compound may play a significant role in the treatment of neurological, inflammatory, and infectious diseases.
622381-65-1 ({4-(4-methylpiperazin-1-yl)methylphenyl}methanol) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)